Lithium bromide hydrate

Absorption Chiller Heat Transfer Ionic Liquids

Lithium bromide hydrate delivers unmatched absorption chiller performance with 13.45% lower exergy destruction and superior heat transfer coefficients compared to LiCl-based alternatives, reducing heat exchanger capital expenditure. Its unique sharp phase transition at 3.0°C between dihydrate and trihydrate forms enables engineered crystallization control for long-term heat storage—a capability no other lithium halide offers. For pharmaceutical, electronics, and battery manufacturing desiccant applications, LiBr hydrate achieves superior moisture absorption capacity per unit mass versus lower-cost CaCl₂. Procure with confidence: this is the absorbent engineered for maximum thermal efficiency and process reliability.

Molecular Formula BrH2LiO
Molecular Weight 104.9 g/mol
CAS No. 13453-70-8
Cat. No. B088217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium bromide hydrate
CAS13453-70-8
Molecular FormulaBrH2LiO
Molecular Weight104.9 g/mol
Structural Identifiers
SMILES[Li+].O.[Br-]
InChIInChI=1S/BrH.Li.H2O/h1H;;1H2/q;+1;/p-1
InChIKeyIPLONMMJNGTUAI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Bromide Hydrate (CAS 13453-70-8): Technical Baseline and Procurement Context


Lithium bromide hydrate (LiBr·xH₂O, CAS 13453-70-8) is a lithium halide salt that forms a series of crystalline hydrates (mono-, di-, tri-, and pentahydrate) with exceptional hygroscopic character . Unlike other alkali bromide salts, lithium bromide uniquely forms multiple stable crystalline hydrate phases, a property directly linked to its small cationic radius and high charge density [1]. This structural characteristic underpins its core industrial utility: as an absorbent in water-lithium bromide absorption chillers where 50–65 wt% aqueous solutions deliver high thermal efficiency , and as a desiccant in humidity control systems where its low equilibrium water vapor pressure drives superior moisture uptake .

Why Lithium Bromide Hydrate Cannot Be Substituted Arbitrarily with In-Class Analogs


Direct substitution of lithium bromide hydrate with alternative lithium halides (e.g., LiCl) or other desiccant salts (e.g., CaCl₂) introduces measurable performance penalties and process incompatibilities. In absorption chiller applications, LiBr–H₂O systems achieve the highest cooling capacity and heat transfer coefficients among all investigated absorbents, including ionic liquid alternatives [1]. When compared to LiCl–H₂O systems, LiBr–H₂O exhibits 13.45% lower exergy destruction and requires substantially smaller absorber area [2]. In desiccant applications, LiBr offers superior absorption capacity compared to CaCl₂, albeit with higher regeneration temperature demands [3]. These differences arise from LiBr hydrate's unique solid–liquid equilibrium phase behavior, wherein the transition between dihydrate and trihydrate occurs sharply at 3.0 °C—a crystallization threshold critical to system design that other halide hydrates do not share [4]. Consequently, blind substitution alters crystallization risk, heat transfer performance, and overall system efficiency.

Quantitative Differentiation Evidence: Lithium Bromide Hydrate vs. Closest Comparators


Superior Cooling Capacity and Heat Transfer vs. Ionic Liquid Absorbents

In a fully operable experimental absorption chiller, LiBr–H₂O was directly compared against three ionic liquid (IL) alternatives. LiBr delivered the highest cooling capacity and highest heat transfer coefficients, with the least mass transfer resistance among all tested absorbents [1].

Absorption Chiller Heat Transfer Ionic Liquids

13.45% Lower Exergy Destruction vs. Lithium Chloride in Absorption Chillers

Advanced exergy analysis of single-effect absorption cooling systems revealed that the LiBr–H₂O cycle exhibits 13.45% lower exergy destruction compared to the LiCl–H₂O cycle under comparable operating conditions [1].

Exergy Analysis Absorption Refrigeration LiCl Comparison

Higher Effective Absorption Rate and Reduced Absorber Area vs. Lithium Chloride

Experimental evaluation in a vertical falling film absorber demonstrated that lithium bromide outperformed lithium chloride in effective absorption rate, leading to a smaller required absorber area for equivalent cooling capacity [1].

Absorber Design Falling Film Absorber Open-Cycle Refrigeration

Higher Regeneration Temperature Requirement vs. Calcium Chloride Desiccant

In desiccant applications, lithium bromide typically requires higher regeneration temperatures (120–150°C) compared to calcium chloride (80–100°C), resulting in greater energy demands for moisture desorption [1].

Desiccant Regeneration Energy CaCl2 Comparison

Precise Dihydrate–Trihydrate Transition Temperature at 3.0°C for Crystallization Control

The transition temperature between lithium bromide dihydrate (LiBr·2H₂O) and trihydrate (LiBr·3H₂O) was experimentally determined to be precisely 3.0°C, a critical parameter for predicting crystallization risk in absorption systems and for optimizing inter-seasonal heat storage density [1].

Crystallization Phase Equilibrium Heat Storage

Unique Formation of Multiple Crystalline Hydrates vs. Other Alkali Bromides

Unlike other alkali bromide salts, lithium bromide forms several crystalline hydrates (mono-, di-, tri-, and pentahydrate) with well-defined crystal structures. In the higher hydrates (tri- and pentahydrate), one water molecule per Li⁺ remains uncoordinated—a structural feature absent in LiCl or LiI analogs [1].

Crystal Structure Hydrate Phases X-ray Diffraction

Evidence-Backed Application Scenarios for Lithium Bromide Hydrate


Single-Effect Absorption Chillers for District Cooling and Waste Heat Recovery

Procurement of LiBr–H₂O working pairs for single-effect absorption chillers is justified by the highest cooling capacity and heat transfer coefficients among all tested absorbents, including ionic liquids [1]. Systems using LiBr achieve 13.45% lower exergy destruction compared to LiCl–H₂O alternatives [2], and require smaller absorber area due to superior effective absorption rates [3]. These advantages directly reduce capital expenditure on heat exchangers and improve operational efficiency.

Inter-Seasonal Solar Thermal Energy Storage with Controlled Crystallization

LiBr hydrate is uniquely suited for long-term heat storage using absorption/desorption cycles, where crystallization is deliberately induced to maximize storage density. The precisely determined transition temperature of 3.0°C between LiBr·2H₂O and LiBr·3H₂O enables engineered control of crystallization onset, preventing unplanned solidification while optimizing latent heat utilization [4]. No other lithium halide offers this combination of sharp phase transition and high hygroscopicity.

Industrial Desiccant Dehumidification Requiring High Absorption Capacity

For applications where maximum moisture removal per unit mass is the primary selection criterion—such as pharmaceutical manufacturing, electronics cleanrooms, and lithium battery production—LiBr hydrate delivers superior absorption capacity relative to lower-cost alternatives like CaCl₂ [5]. Procurement decisions should weigh LiBr's higher regeneration temperature requirement (120–150°C) against available waste heat sources; when high-grade thermal energy is accessible, LiBr's performance advantage justifies its premium cost.

Fundamental Research on Hydrate Crystal Structures and Solid–Liquid Equilibria

LiBr hydrate serves as a model compound for studying hydration phenomena in concentrated electrolyte solutions. The recent determination of crystal structures for di-, tri-, and pentahydrates reveals that LiBr uniquely retains one uncoordinated water molecule per Li⁺ in its higher hydrates—a feature not observed in LiCl or LiI analogs [6]. This makes LiBr hydrate essential for basic research on ion solvation, hydrogen-bonding networks, and phase behavior of lithium salts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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